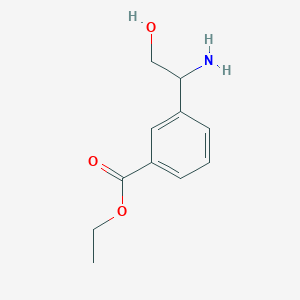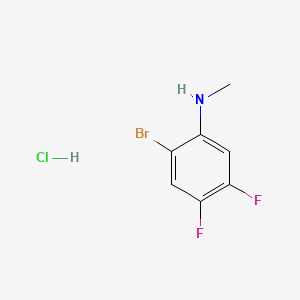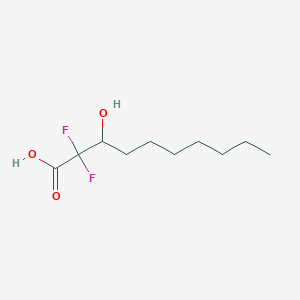
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a heterocyclic compound containing both an oxazole and an oxetane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-2-yl)oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the oxazole moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amino alcohol with a carboxylic acid derivative can lead to the formation of the oxetane ring, which is then further reacted with an oxazole derivative to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Oxazol-2-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3-(Oxazol-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Oxazol-2-yl)oxetan-3-amine hydrochloride include other heterocyclic compounds with oxazole or oxetane rings, such as:
- Oxazoline derivatives
- Oxazolidine derivatives
- Azetidine derivatives
- Pyrrolidine derivatives
- Morpholine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the oxazole and oxetane rings, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H9ClN2O2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
3-(1,3-oxazol-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-6(3-9-4-6)5-8-1-2-10-5;/h1-2H,3-4,7H2;1H |
Clave InChI |
NEILFFGNVBSNGG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=NC=CO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)





![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


